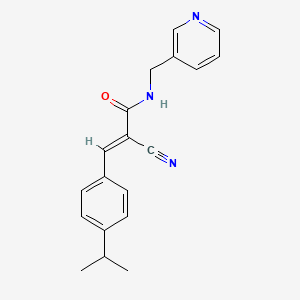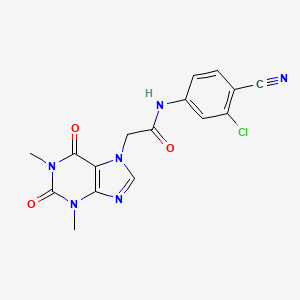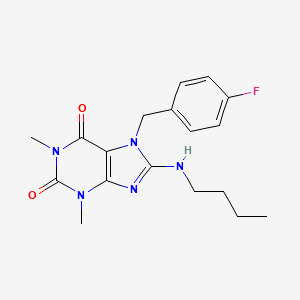
(2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide is an organic compound that belongs to the class of nitriles and amides This compound is characterized by the presence of a cyano group, an isopropyl-substituted phenyl ring, and a pyridinylmethyl group attached to a propenamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide typically involves the following steps:
Formation of the Propenamide Backbone: The propenamide backbone can be synthesized through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the Isopropyl-Substituted Phenyl Ring: This step involves a Friedel-Crafts alkylation reaction to attach the isopropyl-substituted phenyl ring to the propenamide backbone.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridinyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.
Major Products Formed:
Oxidation Products: Hydroxylated or carbonyl derivatives of the isopropyl group.
Reduction Products: Amines or other reduced forms of the cyano group.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridinylmethyl group are key functional groups that contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to downstream effects on cellular pathways and processes.
類似化合物との比較
(2E)-2-cyano-3-(4-methylphenyl)-N-(3-pyridinylmethyl)-2-propenamide: Similar structure but with a methyl group instead of an isopropyl group.
(2E)-2-cyano-3-(4-ethylphenyl)-N-(3-pyridinylmethyl)-2-propenamide: Similar structure but with an ethyl group instead of an isopropyl group.
(2E)-2-cyano-3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)-2-propenamide: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness: The presence of the isopropyl group in (2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide imparts unique steric and electronic properties that can influence its reactivity and interactions with molecular targets
特性
分子式 |
C19H19N3O |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
(E)-2-cyano-3-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C19H19N3O/c1-14(2)17-7-5-15(6-8-17)10-18(11-20)19(23)22-13-16-4-3-9-21-12-16/h3-10,12,14H,13H2,1-2H3,(H,22,23)/b18-10+ |
InChIキー |
LCDOHYBDFVFXQF-VCHYOVAHSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2 |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668207.png)
![N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B11668227.png)
![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11668244.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11668251.png)

![2-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11668265.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11668268.png)

![2-{[3-(diphenylamino)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11668276.png)
![(2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11668288.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11668294.png)

![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B11668297.png)
![3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol](/img/structure/B11668301.png)
